The synthesis of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one can be achieved through several methods, primarily involving the reaction of chlorinated precursors with azides or through thermolysis processes.
The molecular structure of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one features a fused ring system consisting of a tetrazole and quinoxaline moiety. The structure can be represented as follows:
The compound's structure has been confirmed using various spectroscopic techniques:
7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one participates in several chemical reactions that enhance its utility in synthetic chemistry:
7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one has significant applications in medicinal chemistry:
7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS: 161154-16-1) is a polycyclic heteroaromatic compound with the molecular formula C₈H₄ClN₅O and a molecular weight of 221.6 g/mol [1] [10]. Its structure features:
Systematic nomenclature follows IUPAC guidelines: The parent scaffold is tetrazolo[1,5-a]quinoxaline (CAS: 235-27-8) [7], with "7-chloro" specifying halogen substitution and "4(5H)-one" indicating the lactam functionality. The 95% purity material is commercially available for research purposes [1] [10].
Table 1: Physicochemical Properties of 7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
Property | Value |
---|---|
CAS Registry Number | 161154-16-1 |
Molecular Formula | C₈H₄ClN₅O |
Molecular Weight | 221.6 g/mol |
Purity Specification | ≥95% |
Long-Term Storage | Cool, dry place |
Hazard Classification | Non-hazardous (GHS Warning only) |
Tetrazoloquinoxalines emerged as bioisosteres of carboxylic acids and other nitrogen-rich heterocycles due to the tetrazole ring's metabolic stability and hydrogen-bonding capacity. Early synthetic routes relied on:
The discovery of quinoxaline-1,4-dioxide antibiotics (e.g., echinomycin) in Streptomyces cultures highlighted the pharmacological relevance of oxidized quinoxaline scaffolds [4]. This stimulated interest in halogenated derivatives like 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, where the chloro substituent enhances membrane permeability and target binding affinity. Current applications are restricted to research contexts, emphasizing antiviral and anticancer investigations [1] [2].
The 7-chloro group confers distinct electronic and steric properties:
The bioactivity profile of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is contextualized against related fused heterocycles:
Table 2: Comparative Analysis of Quinoxaline-Fused Heterocycles
Scaffold | Key Structural Features | Synthetic Accessibility | Reported Bioactivities |
---|---|---|---|
Tetrazolo[1,5-a]quinoxaline (e.g., 7-chloro derivative) | Tetrazole ring at [1,5-a] position; Halogen substitutions feasible | Moderate (requires multi-step cyclization) | Antimicrobial, Topoisomerase inhibition [1] [4] [7] |
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one | Triazole ring instead of tetrazole; Ketone at C4 | Low (toxic reagents, poor yields) [6] [9] | Antiviral, Antileishmanial, Src-kinase inhibition [6] [9] |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS: 114722-60-0) | Pyrazole ring fusion; No nitrogen at position 3 | High (one-pot from diamine precursors) [5] | Topoisomerase I inhibition (non-camptothecin type) [3] |
Synthesis Note: Unlike triazoloquinoxalines (which require azide intermediates), 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is synthesized via direct cyclization of chlorinated quinoxaline precursors, enabling gram-scale production [1] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0